molecular formula C11H17Cl2NO2 B13521244 2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride

2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride

Cat. No.: B13521244
M. Wt: 266.16 g/mol
InChI Key: XWBUIQDTFBNKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a white solid with a characteristic odor of chlorinated benzene. This compound is widely used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride can be synthesized through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine. The reaction involves the following steps:

    Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyphenylacetone is reacted with ammonia or ethylamine to form the corresponding amine.

    Reduction: The resulting amine is then reduced using hydrogenation or borohydride reduction to yield the final product[][1].

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of 2-chloro-3,4-dimethoxyphenylacetone are reacted with ammonia or ethylamine in a controlled environment.

    Catalytic Reduction: The intermediate product is subjected to catalytic hydrogenation or borohydride reduction to obtain the final compound[][1].

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions[][1].

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in compounds with different functional groups replacing the chlorine atom[][1].

Scientific Research Applications

2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials[][1].

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or other biological processes[][1].

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the chlorine atom.

    2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but with a different carbon chain length[][1].

Properties

Molecular Formula

C11H17Cl2NO2

Molecular Weight

266.16 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H16ClNO2.ClH/c1-11(2,13)7-5-6-8(14-3)10(15-4)9(7)12;/h5-6H,13H2,1-4H3;1H

InChI Key

XWBUIQDTFBNKBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.